3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea
Overview
Description
3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a butyl group attached to the nitrogen atom of the urea moiety and a tetrahydroquinoline ring system. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea typically involves the reaction of 1,2,3,4-tetrahydroquinoline with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1,2,3,4-tetrahydroquinoline and butyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: A base such as triethylamine may be used to facilitate the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.
Scientific Research Applications
3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea: Similar structure but with different substitution patterns.
3-Butyl-1-(1,2,3,4-tetrahydroisoquinolin-8-yl)urea: Contains an isoquinoline ring instead of a quinoline ring.
3-Butyl-1-(quinolin-8-yl)urea: Lacks the tetrahydro component in the quinoline ring.
Uniqueness
The uniqueness of 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea lies in its specific substitution pattern and the presence of both a butyl group and a tetrahydroquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-butyl-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-3-9-16-14(18)17-12-8-4-6-11-7-5-10-15-13(11)12/h4,6,8,15H,2-3,5,7,9-10H2,1H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVWUBRPGGYGBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=CC2=C1NCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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